molecular formula C17H17N3Na2O8 B1667724 Balsalazide disodium dihydrate CAS No. 150399-21-6

Balsalazide disodium dihydrate

カタログ番号: B1667724
CAS番号: 150399-21-6
分子量: 437.3 g/mol
InChIキー: HYSVUPBQPCRAJM-ITFXXQIYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

バルサラジド二ナトリウム二水和物は、潰瘍性大腸炎などの炎症性腸疾患の治療に主に使用される抗炎症薬ですこの標的化されたデリバリーにより、有効成分は結腸の炎症部位に直接作用するため、消化管のより早い段階で有効成分を放出する他の治療法よりも効果的です .

準備方法

合成経路および反応条件

バルサラジド二ナトリウム二水和物の合成には、いくつかの重要なステップが含まれます。

工業生産方法

工業的には、バルサラジド二ナトリウム二水和物の合成は、効率と収率が最適化されています。マイクロ波支援合成が採用されて、反応時間を短縮し、収率を向上させています。 この方法は、N-アシル化、水素化還元、ジアゾ化、カップリング反応に続いて塩形成を行うことを含みます .

化学反応の分析

Mechanism of Action

Balsalazide disodium acts as a prodrug that remains intact until reaching the colon, where bacterial azoreductases cleave the molecule .

Key Reaction :

Balsalazide disodiumColonic bacteriaMesalamine 5 ASA +4 Aminobenzoyl alanine\text{Balsalazide disodium}\xrightarrow{\text{Colonic bacteria}}\text{Mesalamine 5 ASA }+\text{4 Aminobenzoyl alanine}

  • Active Metabolite : 5-ASA exerts anti-inflammatory effects by inhibiting pro-inflammatory cytokines and reactive oxygen species .

  • Carrier Moiety : 4-Aminobenzoyl-β-alanine is minimally absorbed and inert .

Pharmacokinetics

The pharmacokinetic profile of balsalazide disodium is characterized by low systemic absorption and colonic targeting .

Table 1: Pharmacokinetic Parameters (Mean ± SD)

ParameterFasting High-Fat Meal Sprinkled on Applesauce
Cmax (μg/mL)
Balsalazide0.51 ± 0.320.45 ± 0.390.21 ± 0.12
5-ASA0.22 ± 0.120.11 ± 0.140.29 ± 0.17
N-Ac-5-ASA0.88 ± 0.390.64 ± 0.531.04 ± 0.57
Tmax (h)
Balsalazide0.8 ± 0.851.2 ± 1.111.6 ± 0.44
5-ASA8.2 ± 1.9822.0 ± 8.238.7 ± 1.99
N-Ac-5-ASA9.9 ± 2.4920.2 ± 8.9410.8 ± 5.39

Key Observations :

  • Minimal Absorption : Systemic exposure to balsalazide and its metabolites is low due to targeted colonic delivery .

  • Food Effect : Fed conditions delay absorption (Tmax prolonged) but do not significantly alter therapeutic efficacy .

Stability and Hazards

  • Stability : Stable under recommended storage conditions (room temperature) .

  • Hazardous Decomposition : Produces CO, CO₂, and NOx under extreme conditions .

  • Incompatibilities : Avoid strong acids and oxidizing agents .

Analytical Data

The chemical structure and spectroscopic properties are critical for quality control:

  • Molecular Formula : C₁₇H₁₇N₃Na₂O₈ .

  • ¹H NMR (DMSO) : δ 2.493 (t, 2H), 3.504 (t, 2H), 7.784 (d, 1H) .

  • Mass Spectrometry : m/z 402 [M+H] .

科学的研究の応用

Balsalazide disodium dihydrate is a locally acting aminosalicylate used to treat mildly to moderately active ulcerative colitis in adults and children 5 years of age and older . It is sold under the brand names Giazo, Colazal (in the US), and Colazide (in the UK) . Balsalazide belongs to the aminosalicylates class of drugs and functions by reducing swelling in the colon, thereby alleviating ulcerative colitis symptoms like diarrhea, rectal bleeding, and stomach pain .

Adult Studies

Two randomized, double-blind studies were conducted on adults with active mild-to-moderate ulcerative colitis . In the first trial, 103 patients with sigmoidoscopy findings of friable or spontaneously bleeding mucosa were treated with either 6.75 g/day or 2.25 g/day of balsalazide. The primary efficacy endpoint was a reduction in rectal bleeding and improvement in at least one other symptom such as stool frequency, patient functional assessment, abdominal pain, sigmoidoscopic grade, and physician’s global assessment. Results showed a statistically significant difference between the high and low doses of balsalazide . A second study conducted in Europe, confirmed these findings of symptomatic improvement .

Pediatric Studies

In a clinical trial, 68 pediatric patients (ages 5 to 17) with mildly to moderately active ulcerative colitis were given either 6.75 g/day or 2.25 g/day of balsalazide disodium. The primary endpoint was the proportion of subjects with clinical improvement, defined as a reduction of at least 3 points in the Modified Sutherland Ulcerative Colitis Activity Index (MUCAI) from baseline to 8 weeks. Clinical improvement was seen in 15 (45%) patients in the 6.75 g/day group and 13 (37%) patients in the 2.25 g/day group. In both groups, patients with higher MUCAI total scores at baseline were likely to experience greater improvement .

Adverse Reactions

The most frequently reported adverse reactions in pediatric patients were headache (15%), upper abdominal pain (13%), abdominal pain (12%), vomiting (10%), diarrhea (9%), ulcerative colitis (6%), nasopharyngitis (6%), and pyrexia (6%) .

Table 2: Treatment-Emergent Adverse Reactions Reported by ≥3% of Patients in Either Treatment Group in a Controlled Study of 68 Pediatric Patients

Adverse ReactionBalsalazide Disodium 6.75 g/day (N=33)Balsalazide Disodium 2.25 g/day (N=35)
Headache5 (15%)0
Abdominal pain upper4 (13%)0
Abdominal pain2 (6%)4 (12%)
Vomiting1 (3%)3 (9%)
Diarrhea3 (9%)0
Colitis ulcerative2 (6%)0
Nasopharyngitis02 (6%)
Pyrexia1 (3%)1 (3%)

Pharmacokinetics

Balsalazide disodium has relatively low systemic exposure because of minimal absorption of balsalazide disodium and its metabolites . Data indicates that under fed conditions (high-fat meal), both Cmax and AUClast were lower, while Tmax was markedly prolonged compared to fasted conditions. Dosing balsalazide disodium as a sprinkle or capsule provides highly variable but relatively similar mean pharmacokinetic parameter values .

Following single-dose administration of 2.25 g balsalazide under fasting conditions, mean urinary recovery of balsalazide, 5-ASA, and N-Ac-5-ASA was 0.2%, 0.22%, and 10.2%, respectively .

Tmax values under different conditions

FastingFed with High-Fat MealSprinkled on Applesauce
Balsalazide0.8 ± 0.851.2 ± 1.111.6 ± 0.44
5-ASA8.2 ± 1.9822 ± 8.238.7 ± 1.99
N-Ac-5-ASA9.9 ± 2.4920.2 ± 8.9410.8 ± 5.39

作用機序

バルサラジド二ナトリウム二水和物は、プロドラッグであり、結腸で酵素的に切断されてメサラジン(5-アミノサリチル酸)を放出します。メサラジンは、プロスタグランジンやロイコトリエンなどの炎症性メディエーターの産生を阻害することで、抗炎症作用を発揮します。 また、サイトカイン産生に影響を与え、酸化ストレスを軽減することで、免疫応答を調節します .

類似化合物との比較

類似化合物

    メサラジン(5-アミノサリチル酸): バルサラジドの活性代謝物であり、炎症性腸疾患の治療に直接使用されます。

    スルファサラジン: 結腸でメサラジンを放出する別のプロドラッグですが、キャリア分子が異なります。

    オルサラジン: 潰瘍性大腸炎の治療にも使用されるメサラジンの二量体。

独自性

バルサラジド二ナトリウム二水和物は、メサラジンを小腸をバイパスして結腸に特異的にデリバリーできる点が特徴です。 この標的化されたデリバリーにより、全身的な副作用が軽減され、結腸の炎症部位における治療効果が向上します .

生物活性

Balsalazide disodium dihydrate is a prodrug primarily used in the treatment of mildly to moderately active ulcerative colitis (UC). Its biological activity is closely linked to its conversion into mesalamine (5-aminosalicylic acid) in the colon, which exerts anti-inflammatory effects. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Balsalazide disodium is delivered intact to the colon, where it undergoes bacterial azoreduction to release mesalamine and 4-aminobenzoyl-β-alanine. The mechanism by which mesalamine exerts its therapeutic effects is not fully understood; however, it is believed to inhibit the production of inflammatory mediators such as leukotrienes and prostaglandins in the colonic mucosa, thereby reducing inflammation associated with UC .

Pharmacokinetics

The pharmacokinetic profile of balsalazide disodium shows that it has minimal systemic absorption, with over 99% of its active metabolite delivered to the colon. Key pharmacokinetic parameters are summarized in Table 1:

ParameterValue (Mean ± SD)
Cmax (5-ASA)8.2 ± 1.98 μg/mL
AUC (5-ASA)22.0 ± 8.23 μg·hr/mL
Tmax (5-ASA)8.7 ± 1.99 hr
Urinary Recovery (5-ASA)0.22%
Urinary Recovery (N-Ac-5-ASA)10.2%

This data indicates that systemic exposure to balsalazide and its metabolites is relatively low, emphasizing its localized action within the gastrointestinal tract .

Clinical Efficacy

Numerous clinical trials have assessed the efficacy of balsalazide disodium in treating UC. A multicenter, randomized, double-blind study demonstrated that a dosage of 6.6 g/day significantly improved clinical outcomes compared to placebo. Key findings from this study include:

  • Clinical Improvement : Achieved by 55% of patients receiving balsalazide versus 40% in the placebo group (P=0.02).
  • Rectal Bleeding Improvement : A significant reduction was noted in patients treated with balsalazide compared to those on placebo.

The study also reported that adverse events were similar between treatment groups, with headaches being the most common complaint .

Safety Profile

Balsalazide disodium is generally well-tolerated. In clinical trials involving pediatric patients aged 5 to 17 years, common adverse reactions included headache (15%), abdominal pain (13%), and diarrhea (9%). Importantly, serious adverse events were rare and typically resolved upon discontinuation of the drug . Table 2 summarizes common adverse reactions observed during clinical trials:

Adverse ReactionFrequency (%)
Headache15
Abdominal Pain13
Diarrhea9
Vomiting10

Case Studies

  • Pediatric Case Study : A study involving pediatric patients found that those treated with balsalazide at doses of either 2.25 g/day or 6.75 g/day showed significant clinical improvement after eight weeks, with a notable percentage achieving remission based on modified Sutherland UC activity index scores .
  • Adult Case Study : An adult patient cohort receiving balsalazide for over a year exhibited increased systemic drug exposure compared to healthy subjects, highlighting variations in drug metabolism and absorption based on patient demographics and disease severity .

特性

IUPAC Name

disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6.2Na.2H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;2*1H2/q;2*+1;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCNKOBSQURQOZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3Na2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150399-21-6
Record name Balsalazide disodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150399216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BALSALAZIDE DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XL6BJI034
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Balsalazide disodium dihydrate
Reactant of Route 2
Balsalazide disodium dihydrate
Reactant of Route 3
Balsalazide disodium dihydrate
Reactant of Route 4
Balsalazide disodium dihydrate
Reactant of Route 5
Reactant of Route 5
Balsalazide disodium dihydrate
Reactant of Route 6
Balsalazide disodium dihydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。